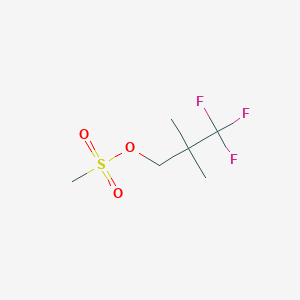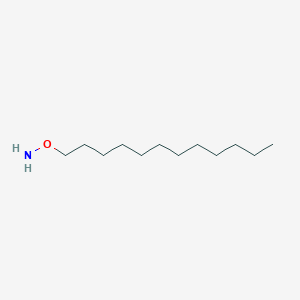
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is an organofluorine compound characterized by the presence of trifluoromethyl and methanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3,3-Trifluoro-2,2-dimethylpropanol+Methanesulfonyl chloride→3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions. The trifluoromethyl group imparts stability and lipophilicity, influencing the compound’s interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanol
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is unique due to the combination of the trifluoromethyl and methanesulfonate groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C6H11F3O3S |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
(3,3,3-trifluoro-2,2-dimethylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,6(7,8)9)4-12-13(3,10)11/h4H2,1-3H3 |
Clé InChI |
DGHCDNNYPFONMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COS(=O)(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)





![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)



